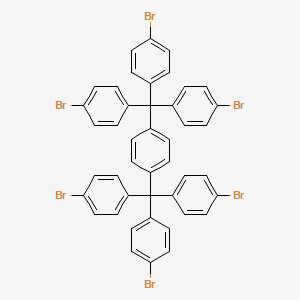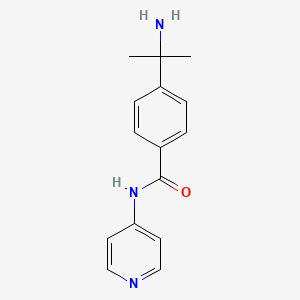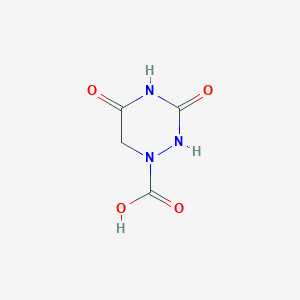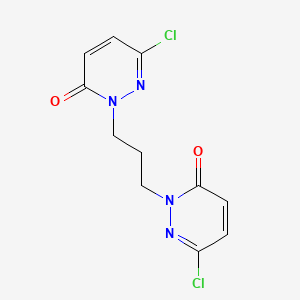
2,2'-(Propane-1,3-diyl)bis(6-chloropyridazin-3(2H)-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Propane-1,3-diyl)bis(6-chloropyridazin-3(2H)-one) is a synthetic organic compound characterized by the presence of two 6-chloropyridazin-3(2H)-one moieties connected by a propane-1,3-diyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,3-diyl)bis(6-chloropyridazin-3(2H)-one) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloropyridazin-3(2H)-one, which can be obtained through the chlorination of pyridazin-3(2H)-one.
Linker Formation: The propane-1,3-diyl linker is introduced by reacting 1,3-dibromopropane with the 6-chloropyridazin-3(2H)-one in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves the coupling of two 6-chloropyridazin-3(2H)-one units with the propane-1,3-diyl linker under reflux conditions in an appropriate solvent like dimethylformamide.
Industrial Production Methods
Industrial production of 2,2’-(Propane-1,3-diyl)bis(6-chloropyridazin-3(2H)-one) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
化学反応の分析
Types of Reactions
2,2’-(Propane-1,3-diyl)bis(6-chloropyridazin-3(2H)-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazinones with various functional groups.
科学的研究の応用
2,2’-(Propane-1,3-diyl)bis(6-chloropyridazin-3(2H)-one) has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or receptor antagonists.
Materials Science: Used in the synthesis of novel polymers and materials with unique properties, such as enhanced thermal stability or conductivity.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of 2,2’-(Propane-1,3-diyl)bis(6-chloropyridazin-3(2H)-one) depends on its specific application:
Enzyme Inhibition: The compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding.
Receptor Antagonism: It may bind to receptors, blocking the interaction of endogenous ligands and modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
2,2’-(Ethane-1,2-diyl)bis(6-chloropyridazin-3(2H)-one): Similar structure but with an ethane linker instead of propane.
2,2’-(Butane-1,4-diyl)bis(6-chloropyridazin-3(2H)-one): Similar structure but with a butane linker instead of propane.
Uniqueness
2,2’-(Propane-1,3-diyl)bis(6-chloropyridazin-3(2H)-one) is unique due to its specific linker length, which can influence its chemical reactivity, binding affinity, and overall molecular properties. The propane-1,3-diyl linker provides a balance between flexibility and rigidity, making it suitable for various applications.
特性
CAS番号 |
674309-08-1 |
|---|---|
分子式 |
C11H10Cl2N4O2 |
分子量 |
301.13 g/mol |
IUPAC名 |
6-chloro-2-[3-(3-chloro-6-oxopyridazin-1-yl)propyl]pyridazin-3-one |
InChI |
InChI=1S/C11H10Cl2N4O2/c12-8-2-4-10(18)16(14-8)6-1-7-17-11(19)5-3-9(13)15-17/h2-5H,1,6-7H2 |
InChIキー |
OEQYXLCXPPWBSA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N(N=C1Cl)CCCN2C(=O)C=CC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B12520560.png)
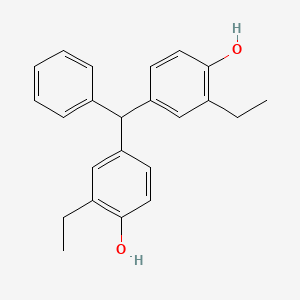

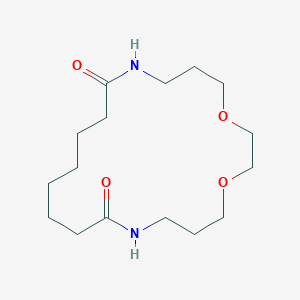
![3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid](/img/structure/B12520596.png)
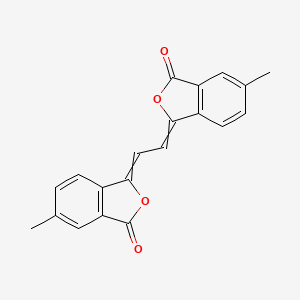
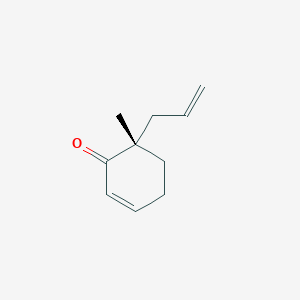
![3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione](/img/structure/B12520621.png)

![1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12520638.png)
